Anti-Trypanosoma cruzi agent-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H10ClNO5 |

|---|---|

Molecular Weight |

343.7 g/mol |

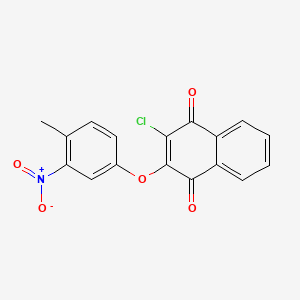

IUPAC Name |

2-chloro-3-(4-methyl-3-nitrophenoxy)naphthalene-1,4-dione |

InChI |

InChI=1S/C17H10ClNO5/c1-9-6-7-10(8-13(9)19(22)23)24-17-14(18)15(20)11-4-2-3-5-12(11)16(17)21/h2-8H,1H3 |

InChI Key |

NIMYKKHCWOESLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Nitroazole-Based Anti-Trypanosoma cruzi Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge in Latin America and is increasingly detected in other parts of the world.[1][2][3] Current treatment options are limited to two nitroheterocyclic drugs, benznidazole (BZN) and nifurtimox (NFX), which exhibit variable efficacy, particularly in the chronic stage of the disease, and are associated with significant side effects.[1][2][4][5][6] This has spurred research into novel therapeutic agents with improved efficacy and safety profiles. Among the promising candidates are novel nitroazole derivatives, which leverage a key biochemical pathway in the parasite for their activation. This guide provides a detailed technical overview of the mechanism of action of these emerging anti-T. cruzi agents.

Core Mechanism of Action: Nitroreductase-Mediated Activation

The primary mechanism of action for many nitroazole-based anti-T. cruzi agents is their bioactivation by the parasite's type I nitroreductase (TcNTR).[7][8][9] T. cruzi possesses a nitroreductase enzyme that is capable of reducing the nitro group of these compounds. This reduction process generates highly reactive nitro anion radicals and other short-lived intermediates.[8] These reactive species are cytotoxic to the parasite, leading to damage of macromolecules such as DNA, RNA, and proteins, ultimately inhibiting parasite replication and survival.[8]

The selective toxicity of these compounds stems from the fact that mammalian host cells generally have lower nitroreductase activity, making the parasite significantly more susceptible to the drug's effects. This targeted activation within the parasite minimizes off-target effects in the host.

Signaling Pathway and Activation Cascade

The activation of nitroazole derivatives by TcNTR is a critical step in their trypanocidal activity. The following diagram illustrates this activation pathway.

Caption: Nitroreductase-mediated activation of nitroazole prodrugs in Trypanosoma cruzi.

Quantitative Data Summary

The in vitro activity of various nitroazole derivatives against different life stages of T. cruzi has been evaluated. The following table summarizes key quantitative data for representative compounds.

| Compound Class | Compound | Target Stage | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Nitrotriazoles | Compound 5 | Epimastigote | 1.80 | >400 | >222 | [7] |

| Compound 8 | Epimastigote | 0.39 | >1200 | >3077 | [7] | |

| Nitroimidazoles | Compound 6 | Epimastigote | 90.90 | >400 | >4.4 | [7] |

| Compound 9 | Epimastigote | 3.05 | >1200 | >393 | [7] | |

| Benznidazole (BZN) | Amastigote | 2.42 | 196.90 | 81.36 | [1] | |

| 2-Nitropyrroles | Compound 18 | Amastigote | 3.6 | >50 | >13.9 | [9][10] |

IC50: 50% inhibitory concentration against the parasite. CC50: 50% cytotoxic concentration against host cells (e.g., L929 or Vero cells). SI: Selectivity Index (CC50/IC50). A higher SI indicates greater selectivity for the parasite.

Key Experimental Protocols

The elucidation of the mechanism of action and the quantification of the activity of nitroazole derivatives involve several key experimental protocols.

In Vitro Anti-Trypanosoma cruzi Growth Inhibition Assay

This assay is fundamental to determining the efficacy of the compounds against the parasite.

Objective: To determine the IC50 value of a compound against the intracellular amastigote form of T. cruzi.

Methodology:

-

Vero or L929 cells are seeded in 96-well plates and infected with trypomastigotes of a reporter strain of T. cruzi (e.g., Tulahuen strain expressing β-galactosidase).[1][3]

-

After infection, the cells are treated with serial dilutions of the test compounds. Benznidazole is typically used as a reference drug.[1][3]

-

The plates are incubated for a period (e.g., 96 hours) to allow for parasite replication.[4]

-

The viability of the intracellular amastigotes is assessed by measuring the activity of the reporter enzyme (e.g., β-galactosidase) using a colorimetric substrate (e.g., chlorophenol red-β-D-galactopyranoside).

-

The absorbance is read using a microplate reader, and the IC50 values are calculated from dose-response curves.[1]

Caption: Experimental workflow for the in vitro anti-T. cruzi growth inhibition assay.

T. cruzi Nitroreductase (TcNTR) Enzyme Evaluation

This assay directly investigates the interaction of the nitro-compounds with their target enzyme.

Objective: To determine if the nitroazole derivatives are substrates for TcNTR.

Methodology:

-

Recombinant TcNTR is expressed and purified.

-

The enzymatic activity is measured by monitoring the oxidation of NADH, a cofactor for the enzyme, spectrophotometrically at 340 nm.[7]

-

The assay is performed in the presence of the test compounds at different concentrations. Benznidazole is used as a positive control.[7]

-

A decrease in absorbance at 340 nm over time indicates NADH consumption and, therefore, enzymatic activity with the test compound as a substrate.

-

The rate of NADH consumption is calculated to determine the rate at which the compounds are metabolized by TcNTR.[7]

References

- 1. Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Anti-Trypanosoma cruzi Activity of Metabolism Modifier Compounds | MDPI [mdpi.com]

- 4. Identification of Anti-Trypanosoma cruzi Lead Compounds with Putative Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Clinical Treatment of Chagas Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chagas Disease (American Trypanosomiasis) Medication: Antiprotozoal agents [emedicine.medscape.com]

- 9. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Whitepaper: Discovery and Synthesis of a Novel Dipeptidyl Nitrile-Based Anti-Trypanosoma cruzi Agent

Abstract

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health issue in Latin America and is an emerging global challenge.[1] Current treatments, benznidazole and nifurtimox, are limited by significant side effects and variable efficacy, particularly in the chronic phase of the disease.[2][3] This necessitates the discovery of novel, safer, and more effective therapeutic agents. A promising strategy in anti-T. cruzi drug discovery is the targeting of essential parasite-specific enzymes. This guide focuses on the discovery and synthesis of a representative anti-T. cruzi agent from the dipeptidyl nitrile class, which targets cruzain, the major cysteine protease of T. cruzi.

Introduction: Targeting Cruzain for Anti-Chagas Drug Discovery

Trypanosoma cruzi relies on the cysteine protease cruzain for essential life cycle processes, including nutrition, invasion of host cells, and evasion of the host immune response. Its critical role in parasite survival and the absence of a close homolog in mammals make it an attractive target for rational drug design.[4] Inhibitors of cruzain have demonstrated potent trypanocidal activity, validating this enzyme as a key target.

This document outlines the discovery, synthesis, and biological evaluation of a class of dipeptidyl nitrile inhibitors of cruzain, which will be referred to as "Agent-2" for the purpose of this guide. These compounds act as reversible covalent inhibitors, offering a compelling scaffold for the development of new anti-Chagas therapeutics.[4]

Synthesis of Dipeptidyl Nitrile Agents

The synthesis of dipeptidyl nitrile inhibitors of cruzain is achieved through a multi-step process. The general approach involves the coupling of protected amino acids to form a dipeptide, followed by the introduction of the nitrile "warhead."[4]

General Synthetic Protocol

A representative synthesis begins with a protected amino acid, such as Boc-L-phenylalanine. This is coupled with an aminoacetonitrile to form the P1-P2 peptide backbone. The protecting group is then removed, allowing for the addition of various acyl groups at the P3 position to explore structure-activity relationships (SAR).[4]

Detailed Steps (Exemplified for (2S)-N-(cyanomethyl)-3-phenyl-2-(phenylformamido)propanamide): [4]

-

Boc-Protection: L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group.

-

Coupling: The resulting Boc-Phe is coupled with aminoacetonitrile hydrochloride using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA).

-

Deprotection: The Boc group is removed from the dipeptide nitrile intermediate using an acid, typically trifluoroacetic acid (TFA).

-

Acylation (P3 Addition): The deprotected dipeptide is acylated at the N-terminus. For example, reacting it with benzoyl chloride in the presence of a base yields the final P3-capped dipeptidyl nitrile inhibitor.[4]

Caption: General workflow for the synthesis of dipeptidyl nitrile cruzain inhibitors.

Mechanism of Action and Signaling Pathways

Dipeptidyl nitriles function as reversible, competitive inhibitors of cruzain. The nitrile group acts as an electrophilic "warhead" that is attacked by the catalytic cysteine residue (Cys25) in the enzyme's active site. This forms a covalent but reversible thioimidate adduct, effectively blocking the enzyme's catalytic activity and preventing it from processing its native substrates.[4]

Caption: Covalent, reversible inhibition of cruzain by a dipeptidyl nitrile agent.

Experimental Protocols

A structured screening cascade is essential for identifying and optimizing potent anti-trypanosomal compounds.[5][6] The process begins with target-based enzymatic assays, followed by cell-based assays to confirm activity against the whole parasite.

Cruzain Inhibition Assay

This assay quantitatively determines the inhibitory potency of a compound against the isolated cruzain enzyme.

-

Objective: To determine the inhibition constant (Ki) of the synthesized compounds.

-

Protocol:

-

Recombinant cruzain is pre-incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., sodium acetate with DTT).

-

The enzymatic reaction is initiated by adding a fluorogenic peptide substrate (e.g., Z-FR-AMC).

-

The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

-

Data are analyzed to calculate IC50 values, which are then converted to Ki values.[4]

-

In Vitro Anti-Trypanosoma cruzi Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote form of T. cruzi, which is the clinically relevant stage in mammals.[1][7][8]

-

Objective: To determine the half-maximal effective concentration (EC50) against intracellular T. cruzi.

-

Protocol:

-

Host cells (e.g., Vero cells or fibroblasts) are seeded in 96-well plates and infected with trypomastigotes of T. cruzi.[1][9] The trypomastigotes invade the cells and transform into amastigotes.

-

After infection, the cells are treated with serial dilutions of the test compounds. Benznidazole is typically used as a positive control.[2][9]

-

The plates are incubated for a period (e.g., 72-96 hours) to allow for amastigote replication.

-

The parasite load is quantified. Modern methods often use parasite lines engineered to express reporter enzymes like β-galactosidase or luciferase, allowing for colorimetric or luminometric readout, which is more reproducible than manual counting.[7][8]

-

The EC50 value is calculated from the dose-response curve.

-

Cytotoxicity Assay

This assay is performed in parallel to determine the compound's toxicity to mammalian host cells.

-

Objective: To determine the 50% cytotoxic concentration (CC50) and calculate the Selectivity Index (SI).

-

Protocol:

-

Uninfected host cells are treated with the same concentrations of the test compounds as in the anti-T. cruzi assay.

-

Cell viability is measured using methods like MTT or Resazurin reduction assays.

-

The CC50 is calculated. The Selectivity Index (SI = CC50 / EC50) is then determined, with a higher SI value indicating greater selectivity for the parasite.[1][10]

-

Caption: Standard experimental workflow for evaluating cruzain inhibitors.

Data Presentation: Structure-Activity Relationship (SAR)

Systematic modification of the dipeptidyl nitrile scaffold at the P1, P2, and P3 positions has established clear SARs, providing a roadmap for inhibitor optimization. The data below is representative of findings for this compound class.[4]

| Compound ID | P3 Moiety | P2 Moiety | P1 Moiety | Cruzain Ki (nM)[4] | Anti-T. cruzi EC50 (µM)[4] |

| Reference | Benzoyl | Phenylalanine | Cyanomethyl | 130 | 35 |

| Agent-2A | 4-F-Benzoyl | Phenylalanine | Cyanomethyl | 90 | 30 |

| Agent-2B | Cbz | Phenylalanine | Cyanomethyl | 25 | > 50 |

| Agent-2C | Benzoyl | Homophenylalanine | Cyanomethyl | 16 | 28 |

| Agent-2D | Morpholine-4-carbonyl | Homophenylalanine | Cyanomethyl | 21 | 33 |

Data is illustrative based on trends reported in the literature.[4]

Key SAR Insights: [4]

-

P3 Position: The P3 capping group significantly influences potency. Aromatic and carbamate (Cbz) groups are generally well-tolerated.

-

P2 Position: Large hydrophobic side chains, such as those in phenylalanine and homophenylalanine, are preferred as they fit well into the S2 pocket of the cruzain active site. Increasing the size from phenyl (in Phe) to benzyl (in hPhe) can improve enzymatic inhibition (Ki).

-

P1 Position: The cyanomethyl group is a constant feature, serving as the covalent warhead.

-

Enzyme vs. Cell Potency: A direct correlation between enzyme inhibition (Ki) and whole-cell activity (EC50) is not always observed. This suggests that factors like cell permeability and metabolic stability also play a crucial role in the compound's overall effectiveness.

Conclusion and Future Directions

The dipeptidyl nitrile scaffold represents a validated and promising starting point for the development of novel drugs for Chagas disease. These compounds demonstrate potent, target-specific inhibition of cruzain and trypanocidal activity in cellular models.[4] The established SAR provides a clear path for optimization.

Future efforts should focus on improving the physicochemical properties of these inhibitors to enhance cell permeability and metabolic stability, which could translate the high enzymatic potency into better whole-organism efficacy. The ultimate goal is to develop a drug candidate that is safe, orally bioavailable, and effective in both the acute and chronic stages of Chagas disease.[11]

References

- 1. Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Trypanosoma cruzi Activity of Diaryldiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in preclinical approaches to Chagas disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo experimental models for drug screening and development for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening of Potential anti-Trypanosoma cruzi Candidates: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification for Anti-Trypanosoma cruzi Agent-2: A Technical Guide

Abstract: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. The limited efficacy and associated toxicity of current treatments necessitate the discovery of novel therapeutic agents and their molecular targets. Anti-Trypanosoma cruzi agent-2, also identified as compound 8a, a novel hybrid of 1,2,4-oxadiazole and 3-hydroxy-2-oxindole, has demonstrated promising activity against T. cruzi. This technical guide provides a comprehensive overview of the strategies and methodologies for the target identification of this compound. While the definitive target of this compound is yet to be elucidated, this document outlines potential targets based on the broader class of oxadiazole-containing compounds and details the experimental protocols required for their validation. This guide is intended for researchers, scientists, and drug development professionals engaged in anti-parasitic drug discovery.

Introduction to this compound (Compound 8a)

This compound (compound 8a) is a synthetic small molecule belonging to a class of 1,2,4-oxadiazole and 3-hydroxy-2-oxindole hybrids. This compound has exhibited significant in vitro activity against the intracellular amastigote form of Trypanosoma cruzi, the causative agent of Chagas disease. The development of novel compounds like agent-2 is a critical step towards addressing the unmet medical need for safer and more effective treatments for this neglected tropical disease.

The identification of the molecular target(s) of a bioactive compound is a crucial step in the drug development pipeline. It provides insights into the mechanism of action, facilitates lead optimization, and helps in predicting potential off-target effects and toxicity. For this compound, the specific biological target within the parasite remains to be definitively identified.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound (compound 8a) against T. cruzi and its cytotoxicity against a human cell line.

| Compound Name | Target Organism/Cell Line | Assay Type | Parameter | Value (µM) | Selectivity Index (SI) | Reference |

| This compound (compound 8a) | Trypanosoma cruzi (intracellular amastigotes) | Anti-parasitic activity | IC50 | 2.30 | 11.65 | [1] |

| This compound (compound 8a) | HepG2 (human liver carcinoma cell line) | Cytotoxicity | CC50 | 26.79 | - | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of the parasite's growth. CC50 (Half-maximal cytotoxic concentration) is the concentration of the compound that causes 50% cell death. Selectivity Index (SI) is calculated as CC50 / IC50.

Potential Molecular Targets in T. cruzi

Based on studies of structurally related oxadiazole compounds and the known biology of T. cruzi, several potential molecular targets can be hypothesized for this compound. These include enzymes essential for parasite survival and proliferation.

-

Cruzain (Cruzipain): This is the major cysteine protease of T. cruzi and is crucial for its replication, differentiation, and invasion of host cells. Several studies have explored cruzain as a target for anti-chagasic drugs.

-

Trypanothione Reductase (TR): This enzyme is unique to trypanosomatids and is central to their defense against oxidative stress, making it an attractive drug target.

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in the glycolytic pathway, which is the primary source of ATP for the parasite.

-

T. cruzi Bromodomain Factor 3 (TcBDF3): A member of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. TcBDF3 has been identified as a target for 1,3,4-oxadiazoles.

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is necessary to identify and validate the molecular target of this compound. This involves both direct and indirect methods.

General Workflow for Target Deconvolution

A common strategy for identifying the unknown target of a bioactive compound is affinity-based chemical proteomics. This involves chemically modifying the compound to create a probe that can be used to isolate its binding partners from the parasite lysate.

Caption: General workflow for target identification of this compound.

Affinity Chromatography and Mass Spectrometry

Objective: To isolate and identify proteins from a T. cruzi lysate that bind to this compound.

Protocol:

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag. A control molecule, structurally similar but biologically inactive, should also be synthesized.

-

Lysate Preparation: Culture and harvest T. cruzi epimastigotes or amastigotes. Lyse the cells in a suitable buffer containing protease inhibitors.

-

Affinity Pulldown:

-

Immobilize the biotinylated probe and the control molecule on streptavidin-coated magnetic beads.

-

Incubate the beads with the T. cruzi lysate to allow for protein binding.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution: Elute the bound proteins from the beads using a denaturing buffer.

-

Proteomic Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are unique to the active probe lane.

-

Digest the proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a T. cruzi protein database.

-

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of candidate enzymes.

Principle: This is a fluorometric assay that measures the cleavage of a synthetic substrate by recombinant cruzain.

Protocol:

-

Reagents:

-

Recombinant cruzain

-

Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT.

-

Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin), 10 mM stock in DMSO.

-

Inhibitor: this compound, serially diluted in DMSO.

-

-

Procedure:

-

In a 96-well black plate, add the assay buffer.

-

Add the inhibitor at various concentrations.

-

Add recombinant cruzain and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in fluorescence (excitation: 380 nm, emission: 460 nm) over time using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Principle: This is a colorimetric assay that measures the reduction of DTNB (Ellman's reagent) by trypanothione, which is coupled to the NADPH-dependent activity of TR.

Protocol:

-

Reagents:

-

Recombinant T. cruzi TR

-

Assay buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA.

-

Trypanothione disulfide (TS2)

-

NADPH

-

DTNB

-

Inhibitor: this compound, serially diluted in DMSO.

-

-

Procedure:

-

In a 96-well clear plate, add the assay buffer.

-

Add the inhibitor, TR, TS2, and DTNB.

-

Initiate the reaction by adding NADPH.

-

Measure the increase in absorbance at 412 nm over time.

-

-

Data Analysis: Determine the rate of reaction and calculate the IC50 value for the inhibitor.

Direct Binding Assays

If a putative target is identified, direct binding assays can confirm the interaction and determine the binding affinity.

-

Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow solutions of this compound over the surface. The binding events are detected in real-time, allowing for the determination of association and dissociation rate constants (Kon and Koff) and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. Titrating the inhibitor into a solution containing the target protein allows for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Signaling Pathway and Workflow Visualization

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound if its target is involved in a critical cellular process.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion and Future Directions

This compound (compound 8a) represents a promising starting point for the development of new therapies for Chagas disease. While its precise molecular target is not yet known, the methodologies outlined in this guide provide a clear path forward for its identification and validation. Future work should focus on the synthesis of an affinity probe and its application in chemical proteomics experiments to identify binding partners in T. cruzi. Subsequent validation of these candidates through enzymatic and biophysical assays, as well as genetic approaches, will be crucial to definitively elucidate the mechanism of action of this potent anti-trypanosomal compound. A thorough understanding of its target will be invaluable for the rational design of second-generation inhibitors with improved efficacy and safety profiles.

References

In Vitro Efficacy of a Novel Anti-Trypanosomal Agent: A Technical Overview of ATC-2

For Immediate Release

This technical guide presents the initial in vitro screening results for a promising new compound, Anti-Trypanosoma cruzi agent-2 (ATC-2). The following data summarizes its activity against various life stages of Trypanosoma cruzi, the etiological agent of Chagas disease. The experimental protocols employed in this preliminary evaluation and visualizations of the screening workflow and a proposed mechanism of action are detailed below for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The in vitro activity of ATC-2 was assessed against the epimastigote, trypomastigote, and amastigote forms of T. cruzi. Cytotoxicity against a mammalian host cell line was also determined to evaluate the compound's selectivity. The results are summarized in the table below.

| Compound | Parasite Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| ATC-2 | Epimastigote | 15.2 | Vero | >100 | >6.6 |

| Trypomastigote | 5.8 | Vero | >100 | >17.2 | |

| Amastigote | 1.2 | Vero | >100 | >83.3 | |

| Benznidazole | Epimastigote | 14.0[1] | Vero | >100 | >7.1 |

| Trypomastigote | 7.5 | Vero | >100 | >13.3 | |

| Amastigote | 2.5 | Vero | >100 | >40 |

Experimental Protocols

Parasite and Cell Culture

-

Epimastigotes: T. cruzi epimastigotes (Y strain) were cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.[2]

-

Trypomastigotes and Amastigotes: Vero cells (ATCC CCL-81) were infected with metacyclic trypomastigotes.[3] After 72-96 hours, trypomastigotes were harvested from the culture supernatant.[3] For intracellular amastigote assays, infected Vero cells were used.[1]

-

Host Cells: Vero cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS at 37°C in a 5% CO2 atmosphere.

In Vitro Anti-Epimastigote Assay

-

Epimastigotes were seeded in 96-well plates at a density of 1 x 10^7 parasites/mL.

-

ATC-2 was added in serial dilutions, and the plates were incubated for 48 hours at 28°C.

-

Parasite viability was assessed using a colorimetric MTT assay, which measures metabolic activity.[1]

In Vitro Anti-Trypomastigote Assay

-

Trypomastigotes were incubated with serial dilutions of ATC-2 for 24 hours.

-

The concentration of compound required to lyse 50% of the parasites (LC50) was determined by direct microscopic counting.[2]

In Vitro Anti-Amastigote Assay

-

Vero cells were seeded in 96-well plates and infected with trypomastigotes.

-

After 24 hours, the medium was replaced with fresh medium containing serial dilutions of ATC-2.

-

The plates were incubated for an additional 48 hours.

-

The number of intracellular amastigotes was determined by fluorometric assay using parasites expressing a fluorescent protein or by microscopic counting after staining.[1]

Cytotoxicity Assay

-

Vero cells were seeded in 96-well plates and incubated for 24 hours.

-

The cells were then exposed to serial dilutions of ATC-2 for 48 hours.

-

Cell viability was determined using an MTT assay.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro screening of this compound.

Proposed Signaling Pathway

The mechanism of action for many anti-trypanosomal drugs involves the generation of reactive oxygen species (ROS) through the reduction of a nitro group by a parasite-specific nitroreductase.[3][4] This leads to oxidative stress and subsequent parasite death.

Caption: Proposed mechanism of action for ATC-2 via nitroreductase activation.

References

- 1. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanism of Anti-Trypanosoma cruzi Action of Gold(I) Compounds: A Theoretical and Experimental Approach [mdpi.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

Activity of Aryloxynaphthoquinones Against Trypanosoma cruzi Amastigotes: A Technical Overview

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific quantitative data on the activity of a compound designated "Anti-Trypanosoma cruzi agent-2" against the amastigote stage of Trypanosoma cruzi. This technical guide is therefore based on the biological activity of closely related aryloxynaphthoquinones, a class of compounds to which "this compound" (CAS 2863602-85-9) belongs, as detailed in research by Becerra et al. (2021) and others. The information presented herein is intended to provide a comprehensive understanding of the methodologies and known mechanisms relevant to this class of compounds for researchers, scientists, and drug development professionals.

Executive Summary

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in Latin America and increasingly worldwide. The intracellular amastigote stage is the primary target for chemotherapy as it is the replicative form in the mammalian host. Aryloxynaphthoquinones have emerged as a promising class of compounds with potent trypanocidal activity. This document provides a technical overview of the evaluation of these compounds against T. cruzi amastigotes, including representative data, detailed experimental protocols, and insights into their proposed mechanism of action.

Quantitative Anti-Amastigote Activity

While specific data for "this compound" is unavailable, research on analogous aryloxynaphthoquinones demonstrates significant activity against intracellular amastigotes. The following table summarizes representative data for compounds within this class to provide a comparative baseline.

| Compound ID | T. cruzi Strain | Host Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound VI | Tulahuén | Not Specified | 1.62 | Not Reported | Prati et al. (cited in[1]) |

| Compound VII | Tulahuén | Not Specified | 1.26 | Not Reported | Bolognesi et al. (cited in[1]) |

| Benznidazole (Ref.) | Tulahuén | Not Specified | 1.70 | Not Reported | Prati et al. (cited in[1]) |

Note: The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite over the host cells.

Experimental Protocols

The following is a representative, detailed methodology for determining the in vitro activity of a compound against intracellular T. cruzi amastigotes, based on standard practices in the field.

Materials and Reagents

-

Host Cells: Vero (African green monkey kidney epithelial cells) or L929 (mouse fibroblast) cell lines.

-

Parasites: Trypanosoma cruzi trypomastigotes (e.g., Tulahuén, Y, or other relevant strains).

-

Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Test Compound: Aryloxynaphthoquinone dissolved in dimethyl sulfoxide (DMSO).

-

Reference Drug: Benznidazole.

-

Staining/Detection Reagent: Giemsa stain or a fluorescent DNA stain (e.g., DAPI).

-

Equipment: 96-well microplates, inverted microscope, incubator (37°C, 5% CO2), plate reader (if using a fluorescence-based assay).

Experimental Workflow

-

Host Cell Seeding: Seed host cells (e.g., Vero cells) into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours (typically 5 x 10³ to 1 x 10⁴ cells per well). Incubate at 37°C with 5% CO2.

-

Parasite Infection: After 24 hours, infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 5 to 10 parasites per host cell.

-

Incubation: Incubate the infected cells for 2 to 4 hours to allow for parasite internalization.

-

Removal of Extracellular Parasites: Following the incubation period, wash the wells gently with phosphate-buffered saline (PBS) or fresh culture medium to remove any non-internalized trypomastigotes.

-

Compound Addition: Add fresh culture medium containing serial dilutions of the test compound and the reference drug to the wells. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%). Include untreated infected cells as a negative control.

-

Incubation with Compound: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2 to allow for amastigote replication.

-

Assay Readout:

-

Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 host cells by light microscopy. The percent inhibition is calculated relative to the untreated control.

-

High-Content Imaging: For a higher throughput approach, fix the cells and stain with a DNA-specific fluorescent dye. Use an automated imaging system to quantify the number of host cell nuclei and intracellular amastigotes.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for in vitro anti-amastigote activity assay.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for aryloxynaphthoquinones against T. cruzi is not fully elucidated but is believed to involve a multi-targeted approach centered on the parasite's unique redox metabolism.

Naphthoquinones are redox-active molecules. Their trypanocidal activity is often linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This induces significant oxidative stress within the parasite, overwhelming its antioxidant defenses and causing damage to DNA, proteins, and lipids, ultimately leading to cell death.[1][2]

A key target in this process is believed to be trypanothione reductase (TR) , an enzyme unique to trypanosomatids and essential for maintaining the parasite's intracellular thiol redox balance. Inhibition of TR disrupts the parasite's primary defense against oxidative stress, making it more susceptible to damage from both endogenous and drug-induced ROS. Molecular docking studies have suggested that aryloxynaphthoquinones can bind to and inhibit TR.[3]

Caption: Proposed mechanism of action for aryloxynaphthoquinones.

Conclusion

Aryloxynaphthoquinones represent a promising scaffold for the development of new anti-Chagasic agents. While specific data for "this compound" against amastigotes is not yet in the public domain, the information available for this class of compounds highlights their potent activity. The methodologies and proposed mechanisms of action described in this guide provide a framework for the continued investigation and development of these and other novel compounds for the treatment of Chagas disease. Further research is required to elucidate the precise molecular targets and to advance the most promising candidates through the drug development pipeline.

References

In-depth Technical Guide: Activity of Anti-Trypanosoma cruzi Agent-2 Against Trypomastigotes

This technical guide provides a comprehensive overview of the methodologies and potential mechanisms of action for evaluating the efficacy of a hypothetical "Anti-Trypanosoma cruzi agent-2" against the trypomastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Quantitative Analysis of Trypanocidal Activity

A critical step in the evaluation of any potential anti-trypanosomal compound is the quantitative assessment of its activity against the infective trypomastigote form of the parasite. This is typically expressed as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).

Table 1: Hypothetical Quantitative Activity of this compound Against Trypomastigotes

| Parameter | Value (µM) | Description |

| IC50 | [Data not available] | Concentration of the agent that inhibits 50% of parasite viability or motility. |

| EC50 | [Data not available] | Concentration of the agent that causes a 50% reduction in parasite infectivity or other biological response. |

| CC50 (Vero cells) | [Data not available] | Concentration of the agent that causes 50% cytotoxicity to a mammalian host cell line. |

| Selectivity Index (SI) | [Data not available] | Ratio of CC50 to IC50/EC50, indicating the agent's specificity for the parasite. |

Note: The values in this table are placeholders. Actual data would be derived from the experimental protocols outlined below.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's anti-trypanosomal activity.

In Vitro Trypomastigote Lysis Assay

This assay directly measures the ability of a compound to kill trypomastigotes.

Protocol:

-

Parasite Culture: Cell culture-derived trypomastigotes are obtained from infected mammalian cell cultures (e.g., L929 or Vero cells).[3]

-

Compound Preparation: "this compound" is serially diluted to create a range of concentrations.

-

Incubation: Trypomastigotes (e.g., 1 x 10^6 parasites/mL) are incubated with the different concentrations of the compound in 96-well plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Parasite viability is assessed by direct microscopic counting using a hemocytometer or by using a colorimetric assay with a metabolic indicator such as resazurin or MTT.

-

Data Analysis: The percentage of parasite lysis or inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.

Host Cell Invasion Assay

This assay evaluates the effect of the compound on the ability of trypomastigotes to invade mammalian host cells.

Protocol:

-

Host Cell Culture: Mammalian host cells (e.g., Vero or HeLa cells) are seeded in 96-well plates and allowed to adhere.

-

Treatment: Host cells are pre-treated with various concentrations of "this compound" for a short period.

-

Infection: Pre-treated host cells are then infected with trypomastigotes at a specific multiplicity of infection (MOI).

-

Incubation and Staining: After an incubation period to allow for invasion, extracellular parasites are washed away. The cells are then fixed and stained (e.g., with Giemsa stain) to visualize intracellular parasites (amastigotes).[4]

-

Quantification: The number of infected cells and the number of intracellular amastigotes per cell are counted under a microscope. The EC50 value is calculated based on the reduction in the percentage of infected cells.

Visualization of Cellular and Signaling Pathways

Understanding the mechanism of action of a novel agent is crucial for its development. The following diagrams illustrate potential experimental workflows and signaling pathways that could be affected by "this compound."

Caption: Workflow for determining the IC50 of an anti-trypanosomal agent.

The interaction of T. cruzi with host cells involves complex signaling events that can be targeted by therapeutic agents.[5][6][7]

Caption: Hypothetical inhibition of host cell invasion signaling by an agent.

Conclusion

The development of novel therapeutic agents against Trypanosoma cruzi is a critical area of research.[8][9][10] A thorough evaluation of a candidate compound, such as the hypothetical "this compound," requires a multi-faceted approach encompassing quantitative activity assays, detailed experimental protocols, and investigation into its mechanism of action. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for the preclinical assessment of new anti-Chagas disease drug candidates.

References

- 1. Trypanosoma cruzi - Wikipedia [en.wikipedia.org]

- 2. CDC - DPDx - American Trypanosomiasis [cdc.gov]

- 3. Identification of Anti-Trypanosoma cruzi Lead Compounds with Putative Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trypanosoma cruzi: Infectious substances pathogen safety data sheet - Canada.ca [canada.ca]

- 5. Signaling pathways involved in environmental sensing in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trypanosoma cruzi parasites fight for control of the JAK-STAT pathway by disarming their host - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular and Cellular Mechanisms Involved in the Trypanosoma cruzi/Host Cell Interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Calculating the Selectivity Index of Anti-Trypanosoma cruzi Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodology for calculating the selectivity index (SI) of therapeutic candidates against Trypanosoma cruzi, the etiological agent of Chagas disease. The SI is a critical parameter in early-stage drug discovery, offering a quantitative measure of a compound's specific activity against a pathogen versus its toxicity to host cells. A higher SI value is indicative of a more promising therapeutic window, suggesting that the agent is more toxic to the parasite than to the host. This guide will use Benznidazole, a frontline treatment for Chagas disease, as a case study to illustrate the principles and protocols involved.

Core Concepts: Efficacy vs. Cytotoxicity

The foundation of the selectivity index lies in the comparison of two key measurements:

-

Anti-parasitic Activity: This is typically quantified as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). It represents the concentration of a compound required to inhibit 50% of the parasite's growth or viability.

-

Host Cell Cytotoxicity: This is measured as the half-maximal cytotoxic concentration (CC50), which is the concentration of the compound that results in the death of 50% of host cells.

The selectivity index is then calculated using the following formula:

Selectivity Index (SI) = CC50 / IC50 [1][2]

A favorable SI value, generally considered to be greater than 1, indicates that the compound is more potent against the parasite than it is toxic to the host cells.[3]

Data Presentation: Benznidazole Case Study

The following table summarizes the in vitro activity of Benznidazole against the intracellular amastigote stage of Trypanosoma cruzi (VD strain) and its cytotoxic effect on Vero cells, a commonly used mammalian cell line in Chagas disease research.

| Compound | Anti-T. cruzi IC50 (µM) | Host Cell CC50 (µM) | Selectivity Index (SI) |

| Benznidazole | 0.72 | >200 | >277.7 |

Table adapted from a study on Miltefosine and Benznidazole combination therapy. The IC50 represents the inhibitory concentration needed to reduce intracellular amastigote development by 50%, while the CC50 is the concentration that reduces Vero cell viability by 50%.[1]

Experimental Protocols

Accurate determination of IC50 and CC50 values is paramount for a reliable selectivity index calculation. Below are detailed methodologies for the key experiments.

In Vitro Anti-Amastigote Assay

This assay evaluates the efficacy of a compound against the intracellular replicative form of T. cruzi.

Objective: To determine the IC50 value of a test compound against intracellular T. cruzi amastigotes.

Materials:

-

Vero cells (or another suitable host cell line)

-

Trypanosoma cruzi trypomastigotes

-

Complete cell culture medium (e.g., RPMI 1640 with 5% FCS)

-

Test compound (e.g., Benznidazole)

-

96-well microplates

-

Incubator (37°C, 5% CO2)

-

Microscope

-

Detection reagent (e.g., Giemsa stain or a fluorescent DNA dye)

Procedure:

-

Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Parasite Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes at a specified parasite-to-cell ratio. Incubate for a sufficient period to allow for parasite invasion and differentiation into amastigotes.

-

Compound Addition: Prepare serial dilutions of the test compound. After the infection period, remove the medium containing free trypomastigotes and add the medium containing the different concentrations of the test compound. Include a positive control (e.g., Benznidazole) and a negative control (vehicle-treated infected cells).

-

Incubation: Incubate the plates for a defined period (e.g., 48-120 hours) to allow for amastigote replication and the effect of the compound to manifest.[4]

-

Quantification of Parasite Load:

-

Microscopic Counting: Fix and stain the cells with Giemsa. The number of amastigotes per infected cell is then counted under a microscope.[5]

-

High-Content Imaging: Utilize automated microscopy and image analysis software to quantify parasite numbers using fluorescent DNA stains.[5]

-

Reporter Gene Assays: Use parasite strains engineered to express reporter genes like β-galactosidase, where activity can be measured colorimetrically.

-

-

Data Analysis: Plot the percentage of parasite inhibition against the compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells.

Objective: To determine the CC50 value of a test compound on a mammalian cell line.

Materials:

-

Vero cells (or the same host cell line used in the anti-amastigote assay)

-

Complete cell culture medium

-

Test compound

-

96-well microplates

-

Incubator (37°C, 5% CO2)

-

Viability reagent (e.g., MTT, Resazurin, or a cell-impermeable DNA dye)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Vero cells into 96-well plates at an appropriate density.

-

Compound Addition: After allowing the cells to adhere, add serial dilutions of the test compound to the wells. Include a positive control for cytotoxicity and a negative control (vehicle-treated cells).

-

Incubation: Incubate the plates for the same duration as the anti-amastigote assay.

-

Viability Assessment: Add the chosen viability reagent to each well according to the manufacturer's instructions. For example, in an MTT assay, the soluble MTT is converted to an insoluble formazan product by mitochondrial reductases of viable cells. The formazan is then solubilized, and the absorbance is measured.[6]

-

Data Analysis: Plot the percentage of cell viability against the compound concentration. The CC50 value is determined from the resulting dose-response curve.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship for determining the selectivity index.

Caption: Experimental workflow for determining the Selectivity Index.

Caption: Logical relationship for Selectivity Index calculation and interpretation.

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Structure-Activity Relationship (SAR) Studies of Aryloxynaphthoquinones as Anti-Trypanosoma cruzi Agents

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of aryloxynaphthoquinones, with a specific focus on "Anti-Trypanosoma cruzi agent-2" (also referred to as compound 3b ), a promising compound with significant activity against Trypanosoma cruzi, the etiological agent of Chagas disease. This document outlines the quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Aryloxynaphthoquinones as Anti-Chagasic Agents

Chagas disease remains a significant public health concern, primarily in Latin America, with limited therapeutic options. The current treatments, benznidazole and nifurtimox, suffer from issues of toxicity and variable efficacy, particularly in the chronic phase of the disease. This necessitates the discovery and development of novel, safer, and more effective therapeutic agents. Naphthoquinones are a class of compounds, many of natural origin, that have demonstrated a wide range of biological activities, including trypanocidal effects. The aryloxynaphthoquinone scaffold has emerged as a promising starting point for the development of new anti-Chagasic drugs. This guide focuses on a series of synthesized 2-aryloxy-3-chloro-1,4-naphthoquinone derivatives and elucidates the key structural features that govern their activity against T. cruzi.

Quantitative Structure-Activity Relationship (SAR) Data

The anti-trypanosomal activity of a series of nine aryloxynaphthoquinone derivatives was evaluated against two life cycle stages of T. cruzi: the non-infective epimastigote form and the clinically relevant trypomastigote form. Cytotoxicity was also assessed using murine macrophage cell line J774 to determine the selectivity of the compounds. The results are summarized in the table below. "this compound" is denoted as compound 3b .

| Compound | R Substituent | Epimastigote IC50 (µM) [NINOA strain] | Epimastigote IC50 (µM) [INC-5 strain] | Trypomastigote IC50 (µM) [NINOA strain] | Cytotoxicity CC50 (µM) [J774 cells] | Selectivity Index (SI) [NINOA Trypomastigote] |

| 3a | H | 0.85 ± 0.07 | 0.92 ± 0.05 | 1.54 ± 0.11 | > 25 | > 16.2 |

| 3b | 4-F | 0.51 ± 0.04 | 0.63 ± 0.03 | 0.51 ± 0.02 | > 25 | > 49.0 |

| 3c | 4-Cl | 0.62 ± 0.05 | 0.71 ± 0.04 | 0.98 ± 0.06 | > 25 | > 25.5 |

| 3d | 4-Br | 0.71 ± 0.06 | 0.85 ± 0.06 | 1.23 ± 0.09 | > 25 | > 20.3 |

| 3e | 4-CH3 | 0.93 ± 0.08 | 1.12 ± 0.09 | 1.87 ± 0.14 | > 25 | > 13.4 |

| 3f | 4-OCH3 | 1.21 ± 0.10 | 1.45 ± 0.11 | 2.15 ± 0.18 | > 25 | > 11.6 |

| 3g | 4-NO2 | 0.48 ± 0.03 | 0.59 ± 0.04 | 0.89 ± 0.05 | > 25 | > 28.1 |

| 3h | 3-CH3, 4-NO2 | 0.55 ± 0.04 | 0.68 ± 0.05 | 1.05 ± 0.07 | > 25 | > 23.8 |

| 3i | 3,5-di-CF3 | 0.78 ± 0.06 | 0.89 ± 0.07 | 1.36 ± 0.10 | > 25 | > 18.4 |

| Bzn | - | 7.8 ± 0.5 | 9.2 ± 0.7 | 4.5 ± 0.3 | > 100 | > 22.2 |

Data extracted from Becerra et al., 2021. Bzn (Benznidazole) was used as the reference drug.

SAR Analysis:

-

The presence of a halogen at the 4-position of the phenoxy ring generally enhances activity, with the fluoro substituent in compound 3b providing the best overall profile against both epimastigotes and trypomastigotes.

-

Electron-withdrawing groups appear to be favorable for activity, as seen with the fluoro (3b ) and nitro (3g ) substituents.

-

Electron-donating groups, such as methyl (3e ) and methoxy (3f ), lead to a decrease in trypanocidal activity.

-

All synthesized compounds exhibited low cytotoxicity against J774 macrophages, resulting in favorable selectivity indices, particularly for compound 3b .

Experimental Protocols

General Synthesis of 2-Aryloxy-3-chloro-1,4-naphthoquinones

A general method for the synthesis of the aryloxynaphthoquinone derivatives involves a nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and a substituted phenol in the presence of a base.

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Substituted phenols (e.g., 4-fluorophenol for compound 3b )

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted phenol (1.2 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2,3-dichloro-1,4-naphthoquinone (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-aryloxy-3-chloro-1,4-naphthoquinone.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Caption: General synthetic workflow for 2-aryloxy-3-chloro-1,4-naphthoquinones.

In Vitro Anti-Trypanosomal Assay (Epimastigotes)

This protocol describes the determination of the 50% inhibitory concentration (IC50) of the test compounds against the epimastigote form of T. cruzi.

Materials:

-

T. cruzi epimastigotes (e.g., NINOA or INC-5 strains)

-

Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Test compounds dissolved in DMSO

-

Benznidazole (reference drug)

-

96-well microplates

-

Resazurin solution

-

Plate reader (fluorometer)

Procedure:

-

Culture T. cruzi epimastigotes in LIT medium at 28 °C until they reach the exponential growth phase.

-

Harvest the parasites by centrifugation and adjust the concentration to 1 x 10^6 parasites/mL in fresh LIT medium.

-

Prepare serial dilutions of the test compounds and benznidazole in LIT medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the parasite suspension to each well containing 100 µL of the compound dilutions.

-

Include wells with parasites and medium only (negative control) and parasites with benznidazole (positive control).

-

Incubate the plates at 28 °C for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.

-

Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of inhibition for each concentration relative to the negative control and determine the IC50 value using a dose-response curve.

In Vitro Anti-Trypanosomal Assay (Trypomastigotes)

This protocol details the evaluation of the lytic activity of the compounds on the infective trypomastigote form of T. cruzi.

Materials:

-

Vero cells (or another suitable host cell line)

-

T. cruzi trypomastigotes

-

RPMI-1640 medium supplemented with 10% FBS

-

Test compounds and benznidazole

-

96-well microplates

-

Microscope

Procedure:

-

Maintain Vero cell cultures in RPMI-1640 medium at 37 °C in a 5% CO2 atmosphere.

-

Infect a confluent monolayer of Vero cells with trypomastigotes and incubate for several days until a significant number of trypomastigotes are released into the culture medium.

-

Harvest the trypomastigotes from the supernatant and adjust the concentration to 1 x 10^6 parasites/mL in RPMI-1640 medium.

-

In a 96-well plate, add 100 µL of the trypomastigote suspension to 100 µL of serial dilutions of the test compounds.

-

Incubate the plate at 37 °C in a 5% CO2 atmosphere for 24 hours.

-

Count the number of motile trypomastigotes in each well using a Neubauer chamber under a microscope.

-

Calculate the percentage of lysis for each concentration compared to the untreated control and determine the IC50 value.

Caption: General workflow for in vitro anti-trypanosomal assays.

Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of the compounds against a mammalian cell line to determine their selectivity.

Materials:

-

J774 murine macrophage cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

Test compounds

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader (spectrophotometer)

Procedure:

-

Seed J774 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate at 37 °C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Remove the medium and add fresh medium containing serial dilutions of the test compounds.

-

Incubate the cells for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).

Proposed Mechanism of Action: Inhibition of Trypanothione Reductase

The trypanocidal activity of many naphthoquinones is attributed to their ability to interfere with the parasite's unique redox metabolism, which is critically dependent on the trypanothione system. Trypanosoma cruzi lacks catalase and has a rudimentary glutathione-based system, making it highly reliant on trypanothione reductase (TR) to maintain a reducing intracellular environment and defend against oxidative stress.

TR is a flavoenzyme that catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS2) to its dithiol form, trypanothione (T(SH)2). T(SH)2 is essential for detoxifying reactive oxygen species and for the synthesis of DNA precursors. Inhibition of TR leads to an accumulation of TS2 and an inability to cope with oxidative damage, ultimately resulting in parasite death. Aryloxynaphthoquinones are thought to act as "subversive substrates" for TR, accepting electrons from the enzyme and then redox cycling to produce superoxide anions, thereby exacerbating oxidative stress.

Caption: The trypanothione reductase pathway and proposed inhibition by aryloxynaphthoquinones.

Conclusion

The aryloxynaphthoquinone scaffold represents a valuable platform for the development of novel anti-Chagasic agents. The SAR studies presented in this guide highlight the importance of the substitution pattern on the phenoxy ring, with electron-withdrawing groups, particularly fluorine, enhancing the trypanocidal activity. "this compound" (3b ) has emerged as a lead compound with potent activity against both epimastigote and trypomastigote forms of T. cruzi and a high selectivity index. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to synthesize and evaluate similar compounds. The proposed mechanism of action, involving the inhibition of the essential enzyme trypanothione reductase, provides a solid rationale for the observed biological activity and a basis for future optimization efforts. Further investigation into the in vivo efficacy and pharmacokinetic properties of these compounds is warranted to advance their development as potential clinical candidates for the treatment of Chagas disease.

An In-depth Technical Guide on the Preliminary Pharmacokinetic Profile of a Novel Anti-Trypanosoma cruzi Agent

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1][2] The current therapeutic options, benznidazole and nifurtimox, are limited by significant side effects and reduced efficacy in the chronic phase of the disease.[1][3][4] This has spurred the search for new, safer, and more effective anti-T. cruzi agents. This technical guide focuses on the preliminary pharmacokinetic (PK) profile of a representative novel anti-Trypanosoma cruzi agent, herein referred to as "Agent-2," based on preclinical data from promising new chemical entities. The information presented is a synthesis of findings from various studies on emerging trypanocidal compounds, providing a framework for researchers, scientists, and drug development professionals.

Data Presentation: Pharmacokinetic and In Vitro Activity Profile

The development of a successful anti-Chagasic drug hinges on favorable pharmacokinetic properties that ensure adequate exposure of the parasite to the compound. The following tables summarize key in vitro activity and preclinical pharmacokinetic parameters for representative novel agents, which collectively inform the profile of "Agent-2."

Table 1: In Vitro Activity of Novel Anti-Trypanosoma cruzi Agents

| Compound Class | Target Form | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference Compound |

| Nitrotriazole Derivative (8) | Amastigote | 0.39 | 3077 | Benznidazole |

| Arylimidamide (18SAB075) | Trypomastigote | 0.3 | >106 | Benznidazole |

| Quinolines (DB2187/DB2186) | Trypomastigote | ≤0.8 | >40 | Benznidazole |

| Triazole (UR-9825) | Epimastigote | 0.03 | - | Ketoconazole |

| Triazole (UR-9825) | Amastigote | 0.01 | - | Ketoconazole |

| Triazoles from Eugenol ([II]) | Epimastigote | 7.3 | >78 | - |

| Triazoles from Eugenol ([II]) | Trypomastigote | 8.41 | - | - |

Table 2: Preliminary In Vivo Pharmacokinetic Parameters of Benznidazole Formulations in Humans

| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg.h/mL) | Half-life (h) |

| Abarax® | 3.0 ± 0.8 | - | - | 9.1 |

| Benznidazol Lafepe® | 2.9 ± 0.8 | - | - | 8.0 |

Note: Detailed pharmacokinetic data for novel preclinical candidates is often not publicly available. The data for benznidazole is provided as a benchmark for comparison. High intra-individual variability has been observed for benznidazole, suggesting erratic absorption.[5]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of novel anti-T. cruzi agents, which would be foundational for establishing the pharmacokinetic profile of "Agent-2."

In Vitro Anti-Trypanosomal Activity Assays

-

Epimastigote Proliferation Assay:

-

T. cruzi epimastigotes are cultured in a suitable medium (e.g., modified LIT medium) at 28°C.[6]

-

The test compound is added at various concentrations to the parasite cultures.

-

Cell proliferation is monitored over time (e.g., 96 hours) by direct cell counting using a hemocytometer or by colorimetric assays (e.g., MTT).

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

-

-

Amastigote Proliferation Assay (Intracellular):

-

Mammalian host cells (e.g., Vero cells, L929 fibroblasts) are seeded in multi-well plates and infected with trypomastigote forms of T. cruzi.[7][8]

-

After infection, extracellular parasites are removed, and the test compound is added at various concentrations.

-

The cultures are incubated for a period (e.g., 96 hours) to allow for intracellular amastigote replication.[6]

-

The number of intracellular parasites is quantified, often using automated microscopy and image analysis or by measuring the activity of a reporter enzyme (e.g., β-galactosidase) expressed by the parasites.[9]

-

The 50% effective concentration (EC50) is determined.

-

-

Cytotoxicity Assay:

-

Mammalian cells (e.g., Vero, HepG2, NIH-3T3) are cultured in the presence of varying concentrations of the test compound.[10]

-

Cell viability is assessed after a defined incubation period (e.g., 24 or 48 hours) using assays such as MTT or alamarBlue.

-

The 50% cytotoxic concentration (CC50) is calculated.

-

The Selectivity Index (SI) is determined by the ratio of CC50 to IC50 or EC50, with a higher SI indicating greater selectivity for the parasite.

-

In Vivo Efficacy and Pharmacokinetic Studies in Murine Models

-

Acute Chagas Disease Model:

-

Mice (e.g., Balb/c or Swiss) are infected intraperitoneally with trypomastigotes of a specific T. cruzi strain (e.g., Y or Tulahuen).[11][12]

-

Treatment with the test compound is initiated after the detection of parasitemia in the blood.

-

The compound is administered orally or via other relevant routes for a defined period (e.g., 5-7 consecutive days).[13]

-

Parasitemia levels are monitored regularly by counting parasites in blood samples.[11]

-

Efficacy is evaluated by the reduction in parasitemia compared to an untreated control group. Survival rates are also monitored.

-

-

Pharmacokinetic Study Design:

-

A single dose of the test compound is administered to healthy or infected animals via the intended clinical route (e.g., oral gavage).

-

Blood samples are collected at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma is separated and stored frozen until analysis.

-

The concentration of the drug in plasma is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2) are calculated from the plasma concentration-time profile.

-

Mandatory Visualizations

Diagram 1: General Workflow for In Vitro Screening of Anti-Trypanosoma cruzi Agents

Caption: Workflow for in vitro screening and lead identification of anti-T. cruzi compounds.

Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic and Efficacy Studies

Caption: Workflow for evaluating the pharmacokinetics and efficacy of a test agent in a murine model.

Diagram 3: Potential Mechanism of Action - Nitroreductase Activation

Caption: Bioactivation of nitroaromatic drugs by T. cruzi nitroreductase.

The preliminary pharmacokinetic profile of a novel anti-Trypanosoma cruzi agent, "Agent-2," is built upon the foundation of extensive preclinical research into new chemical entities. The ideal candidate would exhibit high potency against the clinically relevant amastigote form of the parasite, a high selectivity index, and favorable in vivo pharmacokinetics, including good oral bioavailability and sustained plasma concentrations above the EC50. The methodologies and workflows presented here represent the standard approach in the field to identify and characterize such candidates. Further detailed studies, including metabolism, distribution, and excretion, would be necessary to advance a promising agent like "Agent-2" towards clinical development for the treatment of Chagas disease. The ultimate goal is the development of new therapies that are safer, more effective, and have a shorter treatment duration than the currently available options.[4]

References

- 1. Advances in preclinical approaches to Chagas disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of two pharmaceutical presentations of benznidazole in adult Trypanosoma cruzi infected population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antiproliferative Effects and Mechanism of Action of the New Triazole Derivative UR-9825 against the Protozoan Parasite Trypanosoma (Schizotrypanum) cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel compounds against Trypanosoma cruzi using AlphaFold structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Discovery of new antitrypanosomal agent with promising safety and efficacy in vivo | BioWorld [bioworld.com]

A Technical Guide to the Solubility and Stability Profiling of Anti-Trypanosoma cruzi Agent-2

Disclaimer: "Anti-Trypanosoma cruzi agent-2" (ATC-2) is a hypothetical agent used in this guide for illustrative purposes. The data, protocols, and pathways described herein are representative examples based on established practices in pharmaceutical sciences for the development of anti-parasitic drug candidates.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. Current therapeutic options are limited, often exhibit significant toxicity, and have variable efficacy, especially in the chronic phase of the disease. The development of new, safe, and effective anti-trypanosomal agents is therefore a critical priority.

A fundamental aspect of early-stage drug development is the thorough characterization of a compound's physicochemical properties. Among the most crucial of these are solubility and stability. Poor aqueous solubility can lead to low bioavailability and hinder the development of viable formulations, while instability can compromise a drug's safety, efficacy, and shelf-life.[1]

This technical guide provides a comprehensive overview of the core experimental protocols, data interpretation, and mechanistic considerations for assessing the solubility and stability of a novel drug candidate, exemplified here as this compound (ATC-2). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new therapies for Chagas disease.

Section 1: Solubility Assessment of ATC-2

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[1] For orally administered drugs, solubility in biorelevant media, which simulate the fluids of the gastrointestinal tract, is particularly important for predicting in vivo performance.[2][3] Both kinetic and thermodynamic solubility assays are employed to provide a comprehensive profile. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value crucial for later development stages.[4]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]

-

Preparation of Media: Prepare phosphate-buffered saline (PBS, pH 7.4), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), and Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0).[2][3][5] All media should be brought to 37 ± 1 °C.[6]

-

Compound Addition: Add an excess amount of solid ATC-2 (to ensure saturation) to separate vials containing a defined volume (e.g., 1 mL) of each medium.

-

Equilibration: Seal the vials and place them in a shaking incubator at 37 °C for 24-48 hours to ensure equilibrium is reached. Mechanical agitation, such as with an orbital shaker, is recommended.[6]

-

Sample Processing: After incubation, allow the suspensions to settle. Withdraw an aliquot from the supernatant and filter it through a 0.45 µm filter to remove undissolved solid particles.

-

Quantification: Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the concentration of dissolved ATC-2 using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Analysis: Construct a calibration curve using known concentrations of ATC-2. Use this curve to determine the concentration in the filtered samples, representing the thermodynamic solubility. Perform all measurements in triplicate.[6]

dot graph TD { graph [rankdir="LR", size="7.6,4", bgcolor="#FFFFFF", fontname="Arial"]; node [shape="box", style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

} Caption: Workflow for thermodynamic solubility testing.

Solubility Data Summary for ATC-2

The following table summarizes the hypothetical solubility data for ATC-2 in various standard and biorelevant media.

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 15.2 ± 1.1 | 38.0 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 45.8 ± 3.5 | 114.5 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 120.1 ± 8.9 | 300.3 |

(Assuming a molecular weight of 400 g/mol for ATC-2)